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molecular formula C14H7ClF2O3 B8550340 2-[(4-Chlorophenyl)carbonyl]-3,6-difluorobenzoic acid

2-[(4-Chlorophenyl)carbonyl]-3,6-difluorobenzoic acid

Cat. No. B8550340
M. Wt: 296.65 g/mol
InChI Key: APKFLIHBLPLUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846959B2

Procedure details

To a solution of 3,6-difluorophthalic anhydride (3.0 g, 16.00 mmol) in 1,1,2,2-tetrachloroethane (30 mL) chlorobenzene (2.0 mL, 18.00 mmol) was added followed by the addition of aluminum chloride (4.40 g, 33.00 mmol). The reaction mixture was stirred at room temperature for 120 minutes followed by the stirring at 60° C. for an additional 90 minutes. It was cooled to room temperature, poured into ice water (300 mL) and diluted with 1M aqueous hydrochloric acid. The aqueous slurry was extracted with ethyl acetate (300 mL) and the organic layer was washed with water (70 mL), brine (70 mL) and dried over anhydrous sodium sulfate. Filtration and concentration resulted in a crude product, which was crystallized from ethyl acetate by the addition of hexane. The product was collected by filtration and dried in vacuo to give 2-[(4-chlorophenyl)carbonyl]-3,6-difluorobenzoic acid (3.52 g, 73% yield). 1HMR (400 MHz, CD3OD): 7.77 (s, 1H), 7.75 (s, 1H), 7.53 (s, 1H), 7.51 (s, 1H), 7.53-7.34 (m, 2H). MS (EI) for C14H7ClF2O3: 281 (M−H2O).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][C:10]([F:13])=[C:4]2[C:5]([O:7][C:8](=[O:9])[C:3]=12)=[O:6].Cl[CH:15]([Cl:19])[CH:16](Cl)Cl.[Cl-].[Al+3].[Cl-].[Cl-]>Cl>[Cl:19][C:15]1[CH:4]=[CH:3][C:2]([C:5]([C:4]2[C:10]([F:13])=[CH:11][CH:12]=[C:2]([F:1])[C:3]=2[C:8]([OH:7])=[O:9])=[O:6])=[CH:12][CH:16]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C2C(C(=O)OC2=O)=C(C=C1)F
Name
Quantity
30 mL
Type
reactant
Smiles
ClC(C(Cl)Cl)Cl
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 120 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
stirring at 60° C.
CUSTOM
Type
CUSTOM
Details
for an additional 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous slurry was extracted with ethyl acetate (300 mL)
WASH
Type
WASH
Details
the organic layer was washed with water (70 mL), brine (70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
resulted in a crude product, which
CUSTOM
Type
CUSTOM
Details
was crystallized from ethyl acetate by the addition of hexane
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
120 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(=O)C1=C(C(=O)O)C(=CC=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.52 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 148.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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